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E3 Ligase Ligand-linker Conjugate 82 -

E3 Ligase Ligand-linker Conjugate 82

Catalog Number: EVT-12516030
CAS Number:
Molecular Formula: C36H49N5O8S
Molecular Weight: 711.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 Ligase Ligand-linker Conjugate 82 is a specialized compound utilized in the field of targeted protein degradation, specifically within the context of proteolysis-targeting chimeras (PROTACs). These compounds leverage the cellular ubiquitin-proteasome system to selectively degrade target proteins, thereby influencing various biological processes. E3 ligases play a crucial role in this mechanism by facilitating the transfer of ubiquitin to substrate proteins, marking them for degradation.

Source

E3 Ligase Ligand-linker Conjugate 82 is derived from ongoing research into E3 ligases and their interactions with small molecules. Its development is informed by fragment-based lead discovery approaches, which have been instrumental in identifying effective ligands for E3 ligases. The compound is part of a broader class of PROTACs that have garnered significant attention for their potential therapeutic applications in various diseases, including cancer .

Classification

E3 ligases are categorized into three main types based on their structural characteristics and mechanisms of action: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), and RBR (RING between RING). E3 Ligase Ligand-linker Conjugate 82 is designed to interact with specific E3 ligases, facilitating the recruitment of these enzymes to target proteins for ubiquitination and subsequent degradation .

Synthesis Analysis

Methods

The synthesis of E3 Ligase Ligand-linker Conjugate 82 typically involves several key steps:

  1. Ligand Design: The initial phase focuses on designing ligands that can effectively bind to specific E3 ligases. This often involves computational modeling and structure-activity relationship studies to optimize binding affinity and specificity.
  2. Linker Attachment: A critical aspect of PROTAC design is the linker that connects the E3 ligand to the target protein ligand. Various chemistries can be employed for linker attachment, including amide bond formation and click chemistry techniques, which allow for precise control over linker length and flexibility .
  3. Purification and Characterization: After synthesis, the conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized through mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .

Technical Details

The synthesis process may involve multiple iterations of ligand optimization and linker adjustments to achieve desired pharmacokinetic properties. The choice of linker—whether it be polyethylene glycol or aliphatic chains—can significantly influence the efficacy of the PROTAC by affecting solubility and binding dynamics .

Molecular Structure Analysis

Structure

E3 Ligase Ligand-linker Conjugate 82 consists of three primary components:

  • E3 Ligase Binding Moiety: This part is designed to interact specifically with an E3 ubiquitin ligase.
  • Target Protein Binding Ligand: This moiety binds to the protein of interest that is intended for degradation.
  • Linker: The flexible segment that connects the two binding units, allowing for optimal spatial orientation necessary for effective interaction with both targets.

Data

Chemical Reactions Analysis

Reactions

The primary reaction involving E3 Ligase Ligand-linker Conjugate 82 occurs when it forms a ternary complex with an E3 ligase and a target protein. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the lysine residue of the target protein via a series of thioester bonds .

Technical Details

The efficiency of ubiquitination depends on several factors including:

  • Concentration of E2 Enzyme: The availability of ubiquitin-conjugating enzymes can impact reaction rates.
  • Linker Length: Optimal linker length ensures proper alignment between the E3 ligase and target protein, enhancing reaction kinetics .
Mechanism of Action

Process

The mechanism of action for E3 Ligase Ligand-linker Conjugate 82 involves several sequential steps:

  1. Binding: The conjugate binds simultaneously to an E3 ligase and a target protein.
  2. Ubiquitination: This binding promotes the transfer of ubiquitin from an E2 enzyme to the target protein.
  3. Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

This catalytic mechanism allows for repeated cycles of target degradation without depleting the PROTAC itself, distinguishing it from traditional inhibitors .

Data

Studies indicate that PROTACs can achieve significant selectivity in targeting proteins for degradation, which can be quantified through cellular assays measuring degradation rates compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

E3 Ligase Ligand-linker Conjugate 82 typically exhibits:

  • Solubility: Varies based on linker composition; polyethylene glycol linkers enhance solubility.
  • Stability: Stability in physiological conditions is crucial for its efficacy; modifications may be made to improve metabolic stability.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Generally falls within a range conducive to cellular uptake.
  • Functional Groups: Specific groups are selected based on their ability to facilitate binding interactions with both E3 ligases and target proteins.

Relevant analyses often involve determining pKa values, logP values (lipophilicity), and other parameters influencing drug-like properties .

Applications

E3 Ligase Ligand-linker Conjugate 82 has significant potential applications in:

  • Cancer Therapy: Targeting oncogenic proteins for degradation can inhibit tumor growth.
  • Neurodegenerative Diseases: Degrading misfolded proteins associated with diseases like Alzheimer’s.
  • Biochemical Research: Serving as a tool for studying protein function through targeted degradation mechanisms.

The development of such compounds represents a promising frontier in drug discovery, particularly in creating selective therapeutic agents that can modulate complex biological pathways effectively .

Properties

Product Name

E3 Ligase Ligand-linker Conjugate 82

IUPAC Name

tert-butyl 4-[2-[[5-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxy]ethoxy]piperidine-1-carboxylate

Molecular Formula

C36H49N5O8S

Molecular Weight

711.9 g/mol

InChI

InChI=1S/C36H49N5O8S/c1-22(2)31(29-18-30(39-49-29)47-16-15-46-27-11-13-40(14-12-27)35(45)48-36(4,5)6)34(44)41-20-26(42)17-28(41)33(43)37-19-24-7-9-25(10-8-24)32-23(3)38-21-50-32/h7-10,18,21-22,26-28,31,42H,11-17,19-20H2,1-6H3,(H,37,43)/t26-,28+,31-/m1/s1

InChI Key

MAOLMRIHTGNOGE-PNBNRWGDSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O

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